molecular formula C13H18ClN3O3S B4630516 N-(4-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide

N-(4-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide

Cat. No. B4630516
M. Wt: 331.82 g/mol
InChI Key: PWEVYALALQVMIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide and its derivatives involves multiple steps, starting from basic building blocks to more complex structures. These processes often employ chloroacetylation and subsequent reactions with piperazine or its derivatives. For example, Khan et al. (2019) described the synthesis of sulfonamides and alkylated piperazine derivatives exhibiting significant biological activities, which involves similar synthetic pathways that could be applied to the synthesis of the compound (Khan et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized through various analytical techniques, including crystallography and spectroscopy. Gowda et al. (2008) presented a detailed analysis of the crystal structure of a closely related compound, showcasing the typical conformations and bond parameters that might be expected in the target compound (Gowda et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are diverse, ranging from interactions with biological targets to applications in materials science. The compound's reactivity can be influenced by its functional groups, leading to various biological and chemical properties as demonstrated by Mehta et al. (2019) in their synthesis and evaluation of derivatives for antimicrobial and anticancer activities (Mehta et al., 2019).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline form are critical for the practical application of chemical compounds. Studies on similar compounds, such as those by Gowda et al. (2008), provide insights into how structural variations can affect these properties, offering a basis for predicting the behavior of this compound (Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of this compound, are influenced by its molecular structure. For instance, the presence of the sulfonyl and piperazine groups can confer unique chemical behaviors, such as enhanced binding affinity to biological targets or reactivity towards certain reagents, as seen in the work by Mehta et al. (2019) and Khan et al. (2019) (Mehta et al., 2019); (Khan et al., 2019).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3S/c1-21(19,20)17-8-6-16(7-9-17)10-13(18)15-12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEVYALALQVMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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